Isoindolin-5-ol
Overview
Description
Isoindolin-5-ol is a heterocyclic organic compound characterized by a fused benzopyrrole ring system It is a derivative of isoindoline, which is a fully reduced member of the isoindole family
Mechanism of Action
Target of Action
Isoindolin-5-ol is a heterocyclic compound that has been found to interact with multiple biological targets . For instance, this compound derivatives have been shown to inhibit ADAMTS-4/5, enzymes involved in the degradation of cartilage, suggesting a potential application in the treatment of osteoarthritis . Additionally, this compound derivatives have been virtually screened as potential inhibitors of Cyclin-dependent kinase 7 (CDK7), which plays a crucial role in cell division .
Mode of Action
The interaction of this compound with its targets results in significant changes. For instance, when this compound derivatives inhibit ADAMTS-4/5, they prevent the degradation of cartilage, potentially reducing joint pain and restoring normal function . When acting as CDK7 inhibitors, they can interfere with cell division, which could potentially be leveraged for anti-cancer action .
Biochemical Pathways
This compound and its derivatives can affect several biochemical pathways. For example, by inhibiting ADAMTS-4/5, they can impact the pathway responsible for cartilage degradation . Similarly, by inhibiting CDK7, they can affect the cell cycle, particularly the process of cell division .
Pharmacokinetics
The pharmacokinetic properties of this compound and its derivatives are crucial for their bioavailability and efficacy. For instance, one study found that certain this compound derivatives exhibited excellent drug-like properties and better pharmacokinetic profiles than a known ADAMTS-5 inhibitor . .
Result of Action
The molecular and cellular effects of this compound’s action depend on its specific targets. For example, by inhibiting ADAMTS-4/5, this compound derivatives can potentially reduce joint pain and restore normal function in osteoarthritis patients . By inhibiting CDK7, they can potentially interfere with cell division, which could be beneficial in the treatment of cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions: Isoindolin-5-ol can be synthesized through several methods. One common approach involves the reduction of isoindolinone derivatives. For example, the reduction of 2-(2-hydroxyphenyl)-isoindoline-1,3-dione derivatives using suitable reducing agents can yield this compound . Another method involves the use of donor-acceptor cyclopropanes containing a bromomethyl group in the ortho position of the aromatic substituent, which undergoes a domino reaction with primary amines to form isoindoline derivatives .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the desired application and the availability of starting materials.
Chemical Reactions Analysis
Types of Reactions: Isoindolin-5-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Substitution: Substitution reactions involving this compound can be carried out using nucleophiles or electrophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions include various isoindoline and isoindolinone derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
Isoindolin-5-ol has a wide range of scientific research applications:
Comparison with Similar Compounds
Isoindolin-5-ol can be compared with other similar compounds, such as:
Isoindoline: A fully reduced member of the isoindole family, similar in structure but lacking the hydroxyl group at the 5-position.
Isoindolinone: An oxidized derivative of isoindoline, characterized by a carbonyl group at the 1-position.
N-isoindoline-1,3-dione: A compound with an isoindoline nucleus and carbonyl groups at positions 1 and 3, known for its diverse chemical reactivity and applications.
This compound is unique due to the presence of the hydroxyl group at the 5-position, which imparts distinct chemical properties and reactivity compared to its analogs.
Biological Activity
Isoindolin-5-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound is characterized by its unique bicyclic structure, which contributes to its biological activity. The molecular formula is C₈H₉NO, and it features a hydroxyl group attached to the isoindoline framework. This structure allows for various interactions with biological targets, particularly in the context of receptor binding and enzyme inhibition.
Interaction with Receptors
This compound has been shown to interact with several receptors, notably the dopamine D2 receptor . Research indicates that isoindolin derivatives can influence neurotransmitter systems, which may lead to antipsychotic effects. The binding affinity of this compound to the D2 receptor suggests potential applications in treating schizophrenia and other dopamine-related disorders.
Antioxidant Activity
The compound exhibits antioxidant properties , which are crucial for mitigating oxidative stress in cells. This activity has been linked to its ability to scavenge free radicals, thereby protecting cellular components from damage. Such properties make this compound a candidate for further investigation in neurodegenerative diseases where oxidative stress plays a significant role.
Biological Activities
This compound has been investigated for various biological activities, including:
- Antimicrobial Activity : Studies have shown that isoindolin derivatives possess antimicrobial properties against a range of pathogens. This includes efficacy against bacteria and fungi, indicating potential use in developing new antimicrobial agents .
- Anticancer Properties : this compound has demonstrated cytotoxic effects on cancer cell lines. Its mechanism may involve the induction of apoptosis and inhibition of cell proliferation. Research has highlighted its effectiveness against specific types of cancer, warranting further exploration for therapeutic applications .
- Neuroprotective Effects : The compound's interaction with neurotransmitter receptors suggests potential neuroprotective effects, making it a candidate for treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease.
Table 1: Summary of Biological Activities
Detailed Research Findings
- Antimicrobial Efficacy : A study demonstrated that isoindolin derivatives showed significant activity against Fusarium oxysporum and Trichophyton rubrum, highlighting their potential as antifungal agents .
- Cytotoxicity in Cancer Models : this compound exhibited IC50 values in the low micromolar range against several cancer cell lines, indicating strong anticancer potential. Further studies are required to elucidate its precise mechanisms of action within these cellular contexts .
- Receptor Binding Studies : Binding assays revealed that this compound binds effectively to the estrogen receptor alpha (ERα), albeit with lower potency compared to other phenolic compounds. This suggests a nuanced role in modulating hormonal pathways, which could be leveraged for therapeutic strategies targeting hormone-sensitive cancers .
Properties
IUPAC Name |
2,3-dihydro-1H-isoindol-5-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c10-8-2-1-6-4-9-5-7(6)3-8/h1-3,9-10H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URZKENDTAFDRKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)C=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40595324 | |
Record name | 2,3-Dihydro-1H-isoindol-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40595324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54544-67-1 | |
Record name | 2,3-Dihydro-1H-isoindol-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40595324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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